Product packaging for 4-Hydroxy-3-iodo-8-methoxyquinoline(Cat. No.:)

4-Hydroxy-3-iodo-8-methoxyquinoline

Cat. No.: B12852209
M. Wt: 301.08 g/mol
InChI Key: NNJHLADOTKHUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-iodo-8-methoxyquinoline is a chemical compound of significant interest in research and development, particularly within the field of medicinal chemistry. It belongs to the 8-hydroxyquinoline (8-HQ) family, which is recognized as a privileged scaffold for designing novel bioactive molecules due to its metal-chelating properties and wide range of potential biological activities . The core 8-hydroxyquinoline structure is a potent lipophilic metal chelator, capable of forming stable complexes with various metal ions through its oxygen and nitrogen donor atoms . This chelating ability is fundamental to many of its researched applications. Specific substitutions on the quinoline ring, such as the iodine atom at position 3 and the methoxy group at position 8, are strategic modifications that can profoundly influence the compound's lipophilicity, electronic distribution, and subsequent interaction with biological targets . While the specific mechanism of action for this derivative is an area of ongoing investigation, research on analogous halogenated 8-hydroxyquinolines provides strong clues. Related compounds, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated a multi-faceted mechanism that includes damaging the fungal cell wall and inhibiting the formation of pseudohyphae in Candida albicans . The antifungal potential of this compound class makes it a valuable tool for exploring new strategies against fungal pathogens. Furthermore, the 8-hydroxyquinoline scaffold is extensively investigated for its potential in other therapeutic areas, including neurodegenerative diseases like Alzheimer's and Parkinson's, where it may act by chelating metal ions and inhibiting the aggregation of misfolded proteins , as well as in anticancer research due to the role of metal ions in cancer cell proliferation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to leverage this versatile chemical building block to probe new mechanisms in microbiology, develop novel metal-chelating agents, and advance the study of quinoline-based therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO2 B12852209 4-Hydroxy-3-iodo-8-methoxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

3-iodo-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H8INO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13)

InChI Key

NNJHLADOTKHUFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)I

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Hydroxy 3 Iodo 8 Methoxyquinoline and Analogues

Foundational Synthesis Approaches for Quinoline (B57606) Ring Systems

The construction of the fundamental quinoline scaffold is the initial challenge in synthesizing complex derivatives. Over the years, a variety of methods have been developed, which can be broadly categorized into classical annulation reactions and modern cyclization techniques.

Classical methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. iipseries.org These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their precursors.

Skraup Synthesis: Named after Czech chemist Zdenko Hans Skraup, this reaction, first reported in 1880, synthesizes quinoline by heating aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The reaction can be vigorous, and the addition of ferrous sulfate (B86663) is often used to moderate it. wikipedia.orguop.edu.pk The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. uop.edu.pkpharmaguideline.com The resulting intermediate then undergoes acid-catalyzed cyclization and oxidation to form the quinoline ring. iipseries.orgpharmaguideline.com

Friedländer Synthesis: Developed by Paul Friedländer in 1882, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde) in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.org This reaction is essentially an aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline derivative. wikipedia.orgacs.org Various catalysts, including iodine, p-toluenesulfonic acid, and various Lewis acids, have been employed to improve the efficiency of the Friedländer synthesis. wikipedia.orgorganic-chemistry.org

Reaction NameReactantsKey Reagents/CatalystsDescriptionReference
Skraup SynthesisAniline, GlycerolH₂SO₄, Nitrobenzene (or other oxidizing agent)Condensation and cyclization to form the quinoline ring. The reaction is often exothermic. iipseries.orgwikipedia.orgpharmaguideline.com
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupAcid or Base (e.g., NaOH, p-TsOH, Iodine)An aldol-type condensation followed by intramolecular cyclization and dehydration. wikipedia.orgorganic-chemistry.orgacs.org

While classical methods are robust, modern organic synthesis has introduced a plethora of new techniques that offer milder reaction conditions, greater substrate scope, and improved regioselectivity. These often involve transition-metal catalysis or novel activation strategies.

Recent advancements include:

Transition-Metal-Catalyzed Cyclizations: Catalysts based on palladium, copper, and cobalt have been used to construct the quinoline ring. mdpi.com For instance, a copper-catalyzed, one-pot reaction of acetophenone, isoxazole, and DMSO (acting as a carbon source) has been developed to generate 3-substituted quinolines. mdpi.com Similarly, cobalt-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to quinoline derivatives. organic-chemistry.org

Metal-Free Oxidative Annulations: These methods avoid the use of transition metals. One approach involves an iodine-induced [4+2] cycloaddition of aryl ketones, aromatic amines, and a sulfur-containing diol to yield 2-acyl quinolines. mdpi.com

Photo-Induced Reactions: Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols and secondary alcohols, using an organic photocatalyst like anthraquinone, has been reported as a green method for quinoline synthesis at room temperature. organic-chemistry.org

Electrophilic Cyclization: Propargylic arylamines, formed from anilines and haloalkynes, can undergo electrophile-induced cyclization with reagents like iodine monochloride (ICl) or molecular iodine (I₂) to produce functionalized quinolines. nih.gov

Regioselective Functionalization of the Quinoline Core

Once the quinoline nucleus is formed, the introduction of substituents at specific positions (regioselective functionalization) is required to build the target molecule, 4-hydroxy-3-iodo-8-methoxyquinoline. This involves a sequence of carefully chosen reactions to install the hydroxyl, iodo, and methoxy (B1213986) groups at the C-4, C-3, and C-8 positions, respectively.

The 4-hydroxyquinoline (B1666331) moiety, which exists in tautomeric equilibrium with the 4-quinolone form, is a common feature in many biologically active compounds. mdpi.com Its synthesis can be achieved through several established routes.

Conrad-Limpach-Knorr Synthesis: This classical method involves the reaction of anilines with β-ketoesters. At lower temperatures, the reaction yields a β-aminoacrylate, which upon thermal cyclization gives a 4-quinolone. pharmaguideline.com

Gould-Jacobs Reaction: This is another important thermal cyclization method that leads to the quinolin-4-one backbone. mdpi.com

Cyclization from Anthranilic Acid Derivatives: A common modern approach involves the cyclization of N-acylated anthranilic acid intermediates. rsc.org For example, the reaction of isatoic anhydride (B1165640) (derived from anthranilic acid) with a 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776) can produce a 4-hydroxyquinoline-3-carboxylate derivative. mdpi.combeilstein-journals.org

The introduction of an iodine atom specifically at the C-3 position of the quinoline ring is a key step. Direct C-H iodination methods are particularly valuable as they avoid the need for pre-functionalized substrates. scispace.com

Recent research has established effective protocols for this transformation:

Molecular Iodine with an Oxidant: A widely used method employs molecular iodine (I₂) in the presence of an oxidant. One effective system uses tert-butyl hydroperoxide (TBHP) as the oxidant in a solvent like dichloroethane (DCE) at elevated temperatures. acs.orgacs.org This reaction is believed to proceed through a radical-mediated pathway. acs.org

Metal-Free Conditions: The aforementioned I₂/TBHP system is a metal-free approach, which is advantageous for avoiding metal contamination in the final product. acs.orgacs.org

Substrate Scope: These C-3 iodination methods have been shown to be compatible with a wide range of functional groups on the quinoline ring, including both electron-donating (e.g., methyl, methoxy, amino) and electron-withdrawing (e.g., bromo, nitro) substituents. rsc.orgrsc.org For instance, 4-hydroxy-2-methylquinolone can be directly iodinated at the C-3 position using iodine and an appropriate base. nih.gov

Iodinating AgentOxidant/Co-reagentKey FeaturesReference
Molecular Iodine (I₂)tert-Butyl hydroperoxide (TBHP)Metal-free, regioselective for C-3, proceeds via a likely radical intermediate. acs.org
Molecular Iodine (I₂)Potassium persulfate (K₂S₂O₈) with Ce(NO₃)₃·6H₂ORadical-based C-H iodination, effective for both electron-rich and electron-poor quinolines. scispace.com
N-Iodosuccinimide (NIS)-Used in various protocols, sometimes with a catalyst, for direct iodination. chemrxiv.org

The final functionalization step is the introduction of a methoxy group at the C-8 position. This can be accomplished either by starting with a pre-functionalized aniline derivative in a foundational synthesis (e.g., using 2-methoxyaniline in a Skraup or Friedländer reaction) or by functionalizing the quinoline core at a later stage.

Nucleophilic Aromatic Substitution: If an 8-haloquinoline (e.g., 8-fluoro- or 8-chloroquinoline) derivative is available, the 8-methoxy group can be introduced via a nucleophilic aromatic substitution reaction using sodium methoxide. google.com This is a common strategy in the synthesis of quinolone antibiotics. google.comnih.gov The reaction is often carried out in a polar solvent like methanol (B129727) or tetrahydrofuran. google.com

Synthesis from 8-Hydroxyquinoline (B1678124): An alternative is to start with or create an 8-hydroxyquinoline intermediate. The hydroxyl group can then be converted to a methoxy group via Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The synthesis of 8-hydroxyquinolines can be achieved through methods like the Skraup synthesis starting from 2-aminophenol (B121084) or by alkali fusion of quinoline-8-sulfonic acid. scispace.comrroij.com

Directed C-H Functionalization: While less common for introducing a methoxy group directly, C-H activation strategies can be used to functionalize the C-8 position. For example, quinoline N-oxides can be selectively arylated at the C-8 position using palladium catalysis. acs.org While this doesn't directly yield the methoxy derivative, it demonstrates the feasibility of selectively targeting the C-8 position.

Advanced Catalytic Methods for Quinoline Derivatization

The functionalization of the quinoline core is pivotal in medicinal chemistry, and advanced catalytic methods provide efficient and selective means to achieve molecular diversity. These methods, including cross-coupling reactions and C-H activation, are instrumental in derivatizing quinoline scaffolds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura for C-3 and C-4 substitutions)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the introduction of various substituents onto the quinoline ring. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly effective for functionalizing halogenated quinolines.

The reactivity of halogen substituents in these reactions is highly dependent on the nature of the halogen, with the strength of the carbon-halogen bond being a determining factor. The general reactivity trend is I > Br > Cl >> F, which allows for selective and sequential substitutions on di- or poly-halogenated quinolines. nih.gov The high reactivity of the aryl-iodo bond makes it an excellent handle for introducing new groups at the C-3 position. nih.gov For instance, 2-aryl-4-chloro-3-iodoquinolines can undergo selective Suzuki coupling at the C-3 position, leaving the C-4 chloro group intact for subsequent functionalization. nih.gov This stepwise approach is valuable for the controlled synthesis of polysubstituted quinolines. nih.govpsu.edu

In a one-pot synthesis of 2,3,4-triarylquinolines, a PdCl₂(PPh₃)₂–PCy₃ catalyst system was used to successfully couple arylboronic acids at both the C-3 and C-4 positions of a 2-aryl-4-chloro-3-iodoquinoline precursor. nih.gov Similarly, palladium-catalyzed Suzuki-Miyaura coupling of 2-aryl-4-azido-3-iodoquinolines with arylboronic acids leads to the formation of 4-amino-2,3-diarylquinolines in a single operation. psu.edu

The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of the coupling. For example, in the derivatization of a dichloroquinoline, ligands such as triphenylphosphine (B44618) (PPh₃) favored coupling at the C-2 position over the C-4 position. nih.gov This selectivity allows for sequential cross-coupling reactions, where an initial arylation at one position is followed by the introduction of a different aryl group at another position by modifying the reaction conditions, such as increasing the temperature. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Halogenated Quinolines

SubstratePosition(s) FunctionalizedCatalyst SystemReaction ConditionsProduct TypeReference
2-Aryl-4-chloro-3-iodoquinolineC-3 and C-4PdCl₂(PPh₃)₂ / PCy₃Arylboronic acid, K₂CO₃, dioxane-water, heat2,3,4-Triarylquinoline nih.gov
2-Aryl-4-azido-3-iodoquinolineC-3Pd(PPh₃)₄Arylboronic acid, K₂CO₃, DMF, 80 °C4-Amino-2,3-diarylquinoline psu.edu
2,4-Dichloro-6,7-dimethoxyquinolineC-2 (selective), then C-4Pd(OAc)₂ / PPh₃Arylboronic acid, K₂CO₃, DME, 65 °C (for C-2); then 85 °C (for C-4)2,4-Diaryl-6,7-dimethoxyquinoline nih.gov
4-Chloroquinoline derivativesC-4Pd(PPh₃)₄Arylboronic acids4-Arylquinolines researchgate.net

C-H Activation for Direct Functionalization

Direct C-H bond activation has emerged as a more atom- and step-economical strategy for modifying the quinoline scaffold, avoiding the need for pre-functionalization with halogens. mdpi.comnih.gov This approach allows for the introduction of a wide array of functional groups at various positions of the quinoline ring. mdpi.com

Transition metal catalysis is central to these transformations. nih.gov The regioselectivity of the C-H functionalization is often controlled by the use of a directing group. The nitrogen atom of the quinoline ring itself can direct functionalization, although the formation of quinoline N-oxides is a common and powerful strategy to direct catalysts to the C-2 and C-8 positions. researchgate.net

C-2 Functionalization : The C-2 position of quinoline N-oxides is frequently targeted for functionalization. Various palladium-catalyzed reactions have been developed for C-2 alkenylation, arylation, and amidation. mdpi.com For instance, Pd(OAc)₂ can catalyze the C-2 alkenylation of quinoline N-oxides with acrylates. mdpi.com Iron-catalyzed C-2 alkenylation of quinoline-N-oxides has also been reported as a greener alternative. rsc.org

C-8 Functionalization : The C-8 position, located on the homocyclic ring, is generally more challenging to functionalize. csic.es However, specific catalytic systems have been developed to achieve this selectivity. An osmium hexahydride complex, OsH₆(PⁱPr₃)₂, has been shown to promote the direct C-H bond activation at the C-8 position of quinoline. csic.es Furthermore, an unusual palladium-catalyzed C-H arylation of quinoline N-oxides has been achieved with high selectivity for the C-8 position, a departure from the more common C-2 selectivity observed with palladium. acs.org Rhodium catalysts have also been employed for the C-8 arylation of quinoline N-oxides. acs.org

C-3 and C-4 Functionalization : Directing C-H activation to the C-3 and C-4 positions is also possible. For example, a palladium-catalyzed C-3 arylation of quinoline can be achieved with the assistance of a Lewis acid. mdpi.com The regioselectivity can be influenced by substituents already present on the quinoline ring; 3- and 5-substituted quinolines tend to undergo C-4 arylation, while 4-substituted quinolines favor C-3 arylation. mdpi.com

Table 2: Regioselective C-H Functionalization of Quinolines

PositionStrategyCatalyst/ReagentReaction TypeReference
C-2N-Oxide directedPd(OAc)₂Alkenylation mdpi.com
C-2N-Oxide directedFeSO₄Alkenylation rsc.org
C-8N-Oxide directedPalladiumArylation acs.org
C-8Direct activationOsH₆(PⁱPr₃)₂C-H activation csic.es
C-3Lewis acid assistedPalladiumArylation mdpi.com

Multi-step Synthetic Sequences Towards this compound

The synthesis of the specifically substituted this compound is not documented as a single, streamlined process but can be constructed through a logical multi-step sequence based on established quinoline synthesis methodologies. The process involves the formation of the core quinoline ring system, followed by targeted functionalization.

A plausible synthetic route would commence with the appropriate substituted aniline to install the 8-methoxy group, followed by ring closure to form the 4-hydroxyquinoline scaffold, and finally, regioselective iodination at the C-3 position.

Formation of the 4-Hydroxy-8-methoxyquinoline (B1267725) core : A common and effective method for constructing the 4-hydroxyquinoline ring is the Conrad-Limpach synthesis or the Gould-Jacobs reaction. Starting with 2-methoxyaniline, a reaction with a malonic acid derivative, such as diethyl malonate, followed by thermal cyclization would yield the desired 4-hydroxy-8-methoxyquinoline intermediate. Various catalysts and conditions have been developed to optimize such cyclization reactions. nih.govmdpi.com

Electrophilic Iodination at C-3 : With the 4-hydroxy-8-methoxyquinoline scaffold in hand, the next step is the introduction of an iodine atom at the C-3 position. The hydroxyl group at C-4 activates the ring, making the C-3 position susceptible to electrophilic substitution. A regioselective iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols using molecular iodine has been shown to produce highly substituted 3-iodoquinolines under mild conditions. organic-chemistry.org More directly, the iodination of 4-hydroxy-2-methylquinolone using iodine and a base like sodium hydroxide (B78521) has been successfully demonstrated to yield the corresponding 4-hydroxy-3-iodo-2-methylquinolone. nih.gov This suggests that direct iodination of the 4-hydroxy-8-methoxyquinoline intermediate is a viable strategy to obtain the final product.

An alternative approach involves protecting the 4-hydroxy group, for instance, by converting it to a 4-chloro and then a 4-methoxy group. nih.gov This modification can facilitate subsequent reactions, such as a Suzuki-Miyaura coupling at the C-3 position if a different substituent were desired. nih.gov However, for the synthesis of the target compound, direct iodination of the 4-hydroxy intermediate remains the most straightforward path.

Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Iodo 8 Methoxyquinoline and Analogues

Influence of the 4-Hydroxyl Group on Molecular Recognition and Interactions

The 4-hydroxyl group on the quinoline (B57606) scaffold is a critical determinant of molecular recognition and biological activity. This functional group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. In the context of various quinoline derivatives, the hydroxyl group has been shown to be crucial for their mechanism of action. For instance, in the case of 4-hydroxyquinolines with cytotoxic potential, this group is a key feature. nih.gov The synthesis and evaluation of 2-(4-hydroxyquinolin-2-yl) acetates have highlighted the importance of the 4-hydroxy moiety for their pharmacological activities. nih.gov

Positional and Electronic Effects of Quinoline Ring Substituents on Activity Profiles

The biological activity of quinoline derivatives is highly dependent on the nature, position, and electronic properties of the substituents on the quinoline ring. SAR studies have consistently shown that even minor changes in substitution can lead to significant differences in activity profiles. For example, the anticancer activity of quinoline derivatives can be affected by the position of substituents, with compounds having substitutions at positions 2 and 3 showing more activity against certain cancer cell lines than those with substitutions at positions 4 and 8. orientjchem.org Furthermore, the presence of electron-withdrawing or electron-donating groups can alter the electronic distribution within the quinoline ring system, thereby influencing its interaction with target macromolecules. nih.gov

Comparative SAR with Other Halogenated (e.g., 5-chloro-7-iodo) and Methoxylated Quinoline Derivatives

A comparative analysis of the SAR of 4-Hydroxy-3-iodo-8-methoxyquinoline with other halogenated and methoxylated quinoline derivatives provides valuable insights into the specific contributions of each substituent. For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) is a well-known metal chelator with neuroprotective and anticancer properties. nih.gov The presence and position of halogens, such as chlorine and iodine, are known to significantly enhance the biological activity of quinolines. orientjchem.orgrasayanjournal.co.in

Similarly, comparing with other methoxylated quinolines reveals the importance of the methoxy (B1213986) group's position. Studies on various methoxy-substituted quinolines have shown that the location of the methoxy group influences their inhibitory potency against different enzymes. mdpi.com For example, while an 8-methoxy group is present in the subject compound, other research has highlighted the importance of a 7-methoxy group for the antitumor activity of some quinoline-based drugs. orientjchem.org

Below is a comparative table of related halogenated and methoxylated quinoline derivatives and their observed activities.

Table 1: Comparative Biological Activities of Substituted Quinolines

Compound Substituents Observed Biological Activity
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) 5-Chloro, 7-Iodo, 8-Hydroxy Neuroprotective, Anticancer nih.gov
5-Methoxyquinoline Derivatives 5-Methoxy and other groups EZH2 Inhibition mdpi.com
8-Methoxyquinoline (B1362559) Derivatives 8-Methoxy and other groups Antimycobacterial sphinxsai.com

| Halogenated Quinolines | Various Halogen Substitutions | Antimicrobial, Anticancer rasayanjournal.co.inresearchgate.net |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Characterization of Key Intermolecular Interactions

The intermolecular forces dictated by the substituent groups on the quinoline (B57606) core are crucial for determining the solid-state structure and its interactions in a biological environment. For 4-Hydroxy-3-iodo-8-methoxyquinoline, hydrogen bonding and π-stacking are predicted to be the most significant non-covalent interactions.

Hydrogen Bonding: The 4-hydroxy group is a potent hydrogen bond donor, while the nitrogen atom in the quinoline ring and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors. The formation of an intramolecular hydrogen bond between the 4-hydroxyl proton and the quinoline nitrogen is a common feature in 4-hydroxyquinolines, which stabilizes the planar conformation of the ring system. smolecule.comresearchgate.net In the solid state, intermolecular hydrogen bonds are also expected to play a crucial role in the crystal packing. Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown the formation of dimeric structures through intermolecular O-H···N hydrogen bonds. rsc.orgrsc.org The presence of the 8-methoxy group in this compound could also lead to additional intermolecular C-H···O interactions, further stabilizing the crystal lattice. nih.gov

π-π Stacking: The planar aromatic nature of the quinoline ring system facilitates π-π stacking interactions, which are a significant contributor to the stability of the crystal structure of many aromatic compounds. acs.org In substituted quinolines, these interactions can occur in a parallel-displaced or T-shaped arrangement. researchgate.netnih.gov The presence of the electron-withdrawing iodine atom and the electron-donating methoxy and hydroxyl groups will modulate the electron density of the aromatic system, influencing the geometry and strength of these π-π stacking interactions. researchgate.net Halogen bonding, a specific type of non-covalent interaction involving the iodine atom, may also contribute to the supramolecular assembly, where the iodine acts as a Lewis acid and interacts with a nucleophilic region of a neighboring molecule. nih.gov

Interaction TypePotential Participating Groups in this compoundSignificance
Hydrogen Bonding (Intramolecular)4-OH (donor) and Quinoline N (acceptor)Stabilizes molecular conformation.
Hydrogen Bonding (Intermolecular)4-OH (donor) and N or OCH3 of neighboring molecules (acceptors)Dictates crystal packing and solubility.
π-π StackingQuinoline aromatic ringsContributes to crystal lattice energy and electronic properties.
Halogen Bonding3-Iodo group (donor) and a nucleophilic atom (e.g., O, N)Directional interaction influencing supramolecular structure.

Dynamics Simulations to Elucidate Conformational Behavior in Complex Environments

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational flexibility and dynamic behavior of molecules in solution or within a biological system. For this compound, MD simulations could provide valuable insights into its behavior in different environments, such as water or a protein binding pocket.

Machine Learning Approaches for Predictive Modeling in Quinoline Research

Machine learning (ML) has emerged as a transformative tool in chemical research, enabling the prediction of molecular properties and activities from their structure. acs.org In the context of quinoline research, ML models, particularly quantitative structure-activity relationship (QSAR) models, have been successfully applied to predict a wide range of biological activities and physicochemical properties. kneopen.comresearchgate.netukaazpublications.com

For a novel compound like this compound, ML models could be used to predict its potential biological activities, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). These models are typically trained on large datasets of known quinoline derivatives and their experimentally determined properties. doaj.orgresearchgate.net By representing the molecular structure using a set of numerical descriptors, such as electronic, steric, and topological parameters, algorithms like support vector machines (SVM), random forests, or neural networks can learn the complex relationships between structure and property. kneopen.comdoaj.org

Recent studies have demonstrated the use of ML to predict the regioselectivity of reactions on the quinoline scaffold and to identify potential corrosion inhibitors among quinoline derivatives. kneopen.comdoaj.org Although no specific ML models have been published for this compound, the existing frameworks for quinoline research could be readily adapted to predict its properties, thus guiding further experimental investigation. The development of robust 3D-QSAR models, for example, could provide a detailed understanding of the structural features required for a specific biological activity, such as the optimal placement of the iodo and methoxy substituents. rsc.orgnih.govnirmauni.ac.in

Machine Learning ApplicationPredicted Property for Quinoline DerivativesRelevance to this compound
QSARAntimalarial, anticancer, antihypertensive activityPrediction of potential therapeutic applications.
Reactivity PredictionSite of electrophilic substitutionUnderstanding chemical reactivity for synthesis and metabolism. doaj.org
ADMET PredictionToxicity, solubility, metabolic stabilityAssessing drug-likeness and potential liabilities. acs.org
Corrosion InhibitionEfficiency as a corrosion inhibitorExploring potential industrial applications. kneopen.com

Based on the conducted research, there is currently a significant lack of specific scientific literature and data pertaining to the biological activities of the chemical compound This compound .

Extensive searches for this specific molecule did not yield targeted results on its anti-proliferative, apoptotic, DNA synthesis-interfering, protein kinase-inhibiting, tubulin-disrupting, or antimicrobial properties. The available scientific data focuses on structurally related but distinct quinoline derivatives, such as:

8-hydroxyquinoline (8HQ) and its halogenated or sulfonamide derivatives.

8-methoxyquinoline (B1362559) derivatives.

Other iodo-substituted quinolines like 4-hydroxy-3-iodo-quinol-2-one or clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) .

While the broader class of quinolines, particularly 8-hydroxyquinolines, is well-documented for a wide range of biological activities including anticancer and antimicrobial effects, this information cannot be directly and accurately attributed to the specific compound "this compound" without dedicated experimental evidence.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided, as the necessary research findings for "this compound" are not present in the available search results.

Exploration of Biological Activities and Underlying Molecular Mechanisms in in Vitro and Cellular Studies

Antimicrobial Research Applications

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis, E. coli)

The antibacterial potential of the broader quinoline (B57606) class is well-established. For instance, derivatives of 8-methoxyquinoline (B1362559) have been investigated for their antibacterial properties. A study focused on new chalcones and flavones derived from 2-chloro-8-methoxy-quinoline-3-carbaldehyde demonstrated antibacterial activity against Escherichia coli. ijpbs.net Similarly, a series of acetylene (B1199291) derivatives of 8-methoxyquinoline-5-sulfonamide (B2886400) were synthesized, although these specific 8-methoxy derivatives were found to be inactive against the tested bacterial strains, including Staphylococcus aureus. nih.gov In contrast, their 8-hydroxyquinoline (B1678124) counterparts showed significant activity, particularly against methicillin-resistant S. aureus (MRSA), highlighting that the nature of the substituent at position 8 is critical for antibacterial effects. nih.gov

While direct testing of 4-Hydroxy-3-iodo-8-methoxyquinoline is not widely documented, research on related structures provides context. For example, the 8-hydroxyquinoline (8-HQ) scaffold is known for its antibacterial action, which is often linked to its ability to chelate metal ions essential for bacterial survival. dovepress.com Dihalogenated 8-HQs, such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated potent antimicrobial activity. nih.gov This suggests that the halogen (iodo) and hydroxyl groups are key contributors to the bioactivity of these molecules.

Antifungal Activity

The antifungal properties of quinoline derivatives, particularly those containing iodine, have been noted in several studies. Research on various iodo-substituted 8-quinolinols has been conducted to determine their efficacy against a range of fungi. researchgate.net For example, 3-iodo-8-quinolinol and 6-iodo-8-quinolinol were prepared and tested against fungi such as Aspergillus niger and Trichophyton mentagrophytes. researchgate.net

Furthermore, studies on 8-hydroxyquinoline derivatives have shown that they can inhibit the in vitro growth of various fungal species, including Candida spp., Microsporum spp., and Trichophyton spp. oup.comoup.com Clioquinol, a 5-chloro-7-iodo-8-hydroxyquinoline, has been evaluated for its anti-Candida and antidermatophyte activity, with results indicating a fungistatic or fungicidal effect depending on the concentration and fungal species. oup.comoup.comnih.gov While these findings pertain to the 8-hydroxyquinoline scaffold, they underscore the potential role of iodo and hydroxyl substitutions in conferring antifungal properties, a feature relevant to the structure of this compound.

Compound/Derivative ClassFungal SpeciesObserved EffectSource
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Candida spp.Antifungal activity, fungistatic effect oup.comoup.comnih.gov
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Dermatophytes (Microsporum, Trichophyton)Antifungal activity, fungicidal effect oup.comoup.comnih.gov
3-Iodo-8-quinolinolAspergillus niger, Trichophyton mentagrophytesAntifungal activity researchgate.net
6-Iodo-8-quinolinolAspergillus niger, Trichophyton mentagrophytesAntifungal activity researchgate.net

Antiviral Investigations (e.g., HIV-1 Integrase Inhibition, Dengue Virus)

The quinoline framework is a key component in several antiviral compounds. A patent for 4-hydroxyquinoline-3-carboxamides and their hydrazide derivatives described their utility as antiviral agents, particularly against herpesviruses like human cytomegalovirus (HCMV). google.com Within this patent, the synthesis of N-(4-Chlorobenzyl)-4-hydroxy-6-iodo-8-methoxy-3-quinolinecarboxamide is mentioned, a structurally related compound to the subject of this article, indicating that this chemical class has been explored for antiviral applications. google.com The 4-hydroxy-3-quinolinecarboxamide scaffold is noted as being critical for useful antiviral activity. google.com

Antioxidant System Modulation

The antioxidant potential of phenolic compounds is a well-documented area of research. The 4-hydroxy group on the quinoline ring of this compound suggests that it may possess antioxidant capabilities.

Mechanisms of Free Radical Scavenging

Phenolic compounds, including those with a 4-hydroxy-3-methoxy substitution pattern, can act as antioxidants through several mechanisms, primarily by donating a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. mdpi.com The efficiency of a phenolic compound as a radical scavenger is influenced by the stability of the resulting phenoxyl radical, which can be affected by other substituents on the aromatic ring. mdpi.com Electron-donating groups, such as a methoxy (B1213986) group, can increase the electron density on the ring and enhance free radical scavenging ability. nih.gov

Theoretical and experimental studies on phenolic compounds have identified key reaction mechanisms for radical scavenging, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). mdpi.comscienceopen.com The presence of both a hydroxyl group (a hydrogen donor) and a methoxy group in the structure of this compound suggests it could participate in these radical scavenging pathways. Studies on other 8-hydroxyquinoline derivatives have confirmed their ability to scavenge free radicals, with 5-amino-8-hydroxyquinoline being identified as a particularly potent antioxidant. nih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, driven by oxidative stress where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. nih.govmdpi.com Antioxidants can interrupt this process by scavenging the chain-carrying radicals. The ability of a compound to inhibit lipid peroxidation is a significant indicator of its antioxidant efficacy.

While direct studies on this compound are scarce, research on related 4-hydroxy-2-quinolinone derivatives has shown that they can be potent inhibitors of lipid peroxidation, with some analogues showing 100% inhibition in assays using linoleic acid. mdpi.com This activity is attributed to their antioxidant properties. Furthermore, Ganoderma lucidum extracts have been shown to inhibit iron-induced lipid peroxidation in rat brain homogenates, demonstrating the protective potential of natural compounds against this form of oxidative damage. nih.gov Given its structure as a phenolic compound, this compound may theoretically possess the ability to inhibit lipid peroxidation, though this requires experimental verification.

Modulation of Neurological Pathways and Neuroprotective Effects

Quinoline derivatives have attracted significant interest for their potential in treating neurodegenerative diseases, often attributed to their metal-chelating and antioxidant properties. dovepress.comtandfonline.com Metal ion dyshomeostasis, particularly of copper, zinc, and iron, is implicated in the pathology of conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov

Derivatives of 8-hydroxyquinoline, such as clioquinol, have been investigated for their neuroprotective effects. tandfonline.comacs.orgresearchgate.net These compounds can act as ionophores, helping to restore metal balance in the brain. nih.govacs.org Furthermore, 8-hydroxyquinoline derivatives have been shown to ameliorate high-glucose-induced toxicity in human neuroblastoma (SH-SY5Y) cells, suggesting a protective role in neuronal cells under metabolic stress. researchgate.net These compounds can modulate pathways related to cell death, such as those involving calpain. researchgate.net Some 8-aminoquinoline-based complexes have also demonstrated neuroprotective effects against oxidative damage by modulating signaling pathways like SIRT1/3-FOXO3a in neuronal cells. acs.orgresearchgate.net

Metal Chelation Properties and Their Biological Consequences

The ability of 8-hydroxyquinoline and its derivatives to bind to metal ions is a cornerstone of their biological activity. dovepress.comresearchgate.netnih.gov This chelation is facilitated by the nitrogen atom in the quinoline ring and the oxygen from the hydroxyl group, which act as electron donor sites. researchgate.net

Selective Chelation of Essential Metal Ions (e.g., Cu, Fe, Zn)

Derivatives of 8-hydroxyquinoline have demonstrated a capacity for selective chelation of essential metal ions such as copper (Cu), iron (Fe), and zinc (Zn). researchgate.netnih.govtandfonline.com For instance, the related compound clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is known to selectively chelate copper and zinc. researchgate.netnih.govtandfonline.com This selectivity is significant because it can minimize the depletion of systemic metal ions. nih.govtandfonline.com The presence of halogen groups, such as the iodo- group in this compound, is known to increase the lipophilicity of these molecules, potentially enhancing their ability to reach target sites within the body, including the brain. researchgate.net

The interaction with metal ions is a critical determinant of the biological effects of these compounds. For example, the anticancer properties of some 8HQ derivatives are linked to their interactions with copper and zinc ions. dovepress.comnih.gov

Impact of Metal Chelation on Cellular Homeostasis and Enzyme Activity

The chelation of metal ions by 8-hydroxyquinoline derivatives can significantly disrupt cellular homeostasis and modulate the activity of metalloenzymes. Metal ions are crucial for numerous physiological processes, and their imbalance is implicated in various diseases. dovepress.comtandfonline.com By binding to these ions, chelating agents can restore metal balance and influence pathways dependent on these metals. dovepress.comnih.gov

For example, the chelation of iron can impact enzymes involved in DNA synthesis, such as ribonucleotide reductase, leading to an antiproliferative effect. nih.govulisboa.pt Lipophilic complexes of 8HQ with iron can intercalate with DNA, causing damage and inducing apoptosis in cancer cells. ulisboa.pt Furthermore, the chelation of copper and zinc can affect the activity of enzymes like copper/zinc superoxide (B77818) dismutase (SOD) and cytochrome C oxidase. nih.govtandfonline.com

The ability of these compounds to act as ionophores, transporting metal ions across biological membranes, further complicates their effects on cellular homeostasis. dovepress.comulisboa.pt Instead of simply depleting metals, they can redistribute them within or into cells, which can have neuroprotective or, conversely, cytotoxic consequences depending on the cellular context. dovepress.comulisboa.pt Studies on related 8-hydroxyquinoline derivatives have shown that their ability to modulate intracellular copper and zinc levels is central to their biological actions. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase)

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. science.govmdpi.com The inhibition of tyrosinase is a key strategy for addressing hyperpigmentation. nih.gov Several studies have highlighted the potential of 8-hydroxyquinoline derivatives and other compounds as tyrosinase inhibitors. science.govmdpi.complos.orgmdpi.com

The mechanism of inhibition often involves the chelation of the copper ions within the active site of the enzyme. mdpi.com For example, thiosemicarbazones, another class of chelating agents, are believed to exert their anti-tyrosinase effects by targeting the two copper cofactors in the enzyme's catalytic site. mdpi.com Similarly, the inhibitory activity of kojic acid, a well-known tyrosinase inhibitor, and its derivatives is well-documented. science.govmdpi.com

While direct studies on this compound as a tyrosinase inhibitor are not detailed in the provided results, the established ability of the 8-hydroxyquinoline scaffold to chelate copper suggests a potential mechanism for such activity. Research on various plant-derived compounds and synthetic molecules has demonstrated that interactions with the copper ions and key amino acid residues in the active site, such as histidine, are crucial for potent inhibition. plos.orgmdpi.com

Investigation of Multidrug Resistance (MDR) Reversal Mechanisms in Cancer Cells

Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. acs.orgacs.orgmdpi.com A promising strategy to overcome MDR is to exploit the collateral sensitivity of resistant cells, where the mechanisms of resistance make the cells more susceptible to certain compounds. acs.orgacs.org

Recent research has identified 8-hydroxyquinoline-derived Mannich bases as having unique anticancer activity against multidrug-resistant cells. nih.govacs.org The mechanism appears to be linked to their metal-chelating properties. acs.org Subtle differences in the ability to bind metals, influenced by the substitution pattern on the quinoline ring, can significantly alter the MDR-selective anticancer activity. nih.govacs.org

The presence of a chelating group is a necessary but not sufficient condition for this MDR-selective toxicity. acs.org The ability to form stable metal complexes appears to be key. acs.org For instance, removing the quinoline nitrogen from the bidentate {N,O} donor set, which prevents metal chelation, inactivates the compounds. nih.govacs.org

Furthermore, some compounds have been shown to reverse MDR by directly inhibiting the function of P-gp without affecting its expression levels. nih.gov This inhibition leads to an increased intracellular accumulation of anticancer drugs, thereby resensitizing the resistant cells to chemotherapy. nih.gov While the specific role of this compound in MDR reversal has not been explicitly detailed, the findings for structurally related 8-hydroxyquinoline derivatives strongly suggest that its metal-chelating properties could contribute to similar mechanisms. nih.govacs.org

Applications in Chemical Biology Probes and Advanced Materials

Development as Fluorescent Chemosensors for Metal Ions

8-Hydroxyquinoline (B1678124) and its derivatives are renowned for their use as fluorescent chemosensors for the detection of metal ions. researchgate.netrroij.comscispace.com The underlying mechanism often involves the chelation of a metal ion by the hydroxyl and quinoline (B57606) nitrogen atoms. This binding event restricts intramolecular vibrations and can inhibit photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), leading to a significant enhancement of fluorescence intensity—a "turn-on" response. researchgate.netresearchgate.net

While no specific studies on 4-Hydroxy-3-iodo-8-methoxyquinoline as a fluorescent chemosensor were identified, research on analogous compounds demonstrates the potential of this structural motif. For instance, polymethoxy-substituted quinolines have been shown to be effective fluorescent sensors for the selective detection of cadmium (Cd²⁺) ions, discriminating them from other similar ions like zinc (Zn²⁺). rsc.org The introduction of methoxy (B1213986) groups can fine-tune the binding affinity and selectivity of the sensor.

Furthermore, halogenated 8-hydroxyquinoline derivatives, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), are known to be effective chelators for metal ions like Zn²⁺ and copper (Cu²⁺). scispace.com The presence of an iodine atom in the 3-position of this compound could similarly influence its metal-binding and photophysical properties. For example, the heavy atom effect of iodine might enhance phosphorescence, potentially enabling the development of ratiometric or dual-emissive sensors.

The table below summarizes the fluorescent sensing properties of some representative 8-hydroxyquinoline derivatives for various metal ions.

Compound/DerivativeTarget IonDetection LimitSolvent SystemReference
Polymethoxy-substituted bisquinolineCd²⁺Not SpecifiedNot Specified rsc.org
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Zn²⁺, Cu²⁺Not SpecifiedNot Specified scispace.com
8-HydroxyquinolineAl³⁺~1 x 10⁻⁸ MSoil extracts scispace.com
8-Hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺< 10⁻⁷ MWeakly acidic scispace.com
Quinoline-based sensor 7 Zn²⁺3.8 x 10⁻⁸ MMethanol (B129727) nanobioletters.com
Bis(2-quinolinylmethyl)benzylamine 29 Zn²⁺1.2 x 10⁻⁶ MNot Specified nanobioletters.com

Utility as Molecular Probes for Investigating Biological Processes

The ability of 8-hydroxyquinoline derivatives to chelate biologically important metal ions and their inherent fluorescence makes them valuable tools as molecular probes for studying biological processes. rroij.comscispace.com Metal ions play crucial roles in numerous physiological and pathological pathways, and fluorescent probes that can detect and image these ions in living systems are in high demand.

Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), for example, has been investigated for its potential therapeutic effects in neurodegenerative diseases like Alzheimer's, which are associated with dysregulated metal ion homeostasis. scispace.com Its ability to chelate zinc and copper ions is believed to be central to its biological activity. Given its structural similarity, this compound could potentially serve as a molecular probe to investigate the roles of metal ions in similar biological contexts.

Moreover, the quinoline scaffold itself is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. science.govresearchgate.net The specific substitution pattern of this compound could lead to novel biological activities or be optimized for specific biological targets. For instance, iodo-quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov

The development of fluorescent probes for intracellular imaging is a significant area of research. Derivatives of 8-hydroxyquinoline have been successfully used as fluorescent sensors for magnesium (Mg²⁺) in living cells, allowing for the mapping of intracellular ion distribution and dynamics. researchgate.netnih.gov The design of such probes often involves modifying the 8-hydroxyquinoline core to enhance properties like cell permeability, water solubility, and selectivity for the target ion. The methoxy group in this compound could potentially improve its lipophilicity, facilitating its passage through cell membranes.

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications

Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a benchmark material used in organic light-emitting diodes (OLEDs) as an electron-transporting and emissive layer. rroij.combohrium.com The success of Alq₃ has spurred extensive research into other 8-hydroxyquinoline derivatives for OLED applications, aiming to tune the emission color, improve efficiency, and enhance device stability. rroij.commdpi.comnih.govindexacademicdocs.org

The introduction of substituents onto the 8-hydroxyquinoline ring is a common strategy to modify the electronic and photophysical properties of the resulting metal complexes. For example, the synthesis of an aluminum complex with a 4-morpholinyl-8-hydroxyquinoline ligand resulted in a blue-shifted emission and higher photoluminescence quantum yield compared to the parent Alq₃. nih.gov This demonstrates that substitution at the 4-position can significantly impact the material's performance in OLEDs.

The presence of a heavy iodine atom in the 3-position of this compound could promote phosphorescence, making it a candidate for use in phosphorescent OLEDs (PhOLEDs), which can achieve higher internal quantum efficiencies than fluorescent OLEDs. Halogenated organic compounds are known to exhibit enhanced phosphorescence due to increased spin-orbit coupling.

The methoxy group at the 8-position can also influence the optoelectronic properties. Studies on bis(8-hydroxyquinoline) zinc derivatives with a styryl group have shown that the presence of a methoxy substituent can lead to purer color emission and improved device performance. mdpi.com

The table below presents the electroluminescent properties of some OLEDs based on 8-hydroxyquinoline derivatives.

Emitting MaterialHostEmission ColorMaximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)Reference
ZnStq_H:PVKPVKYellow (590 nm)Not SpecifiedNot Specified mdpi.com
ZnStq_Cl:PVKPVKYellow (587 nm)Not SpecifiedNot Specified mdpi.com
ZnStq_OCH₃:PVKPVKYellow (578 nm)22441.24 mdpi.com
5,7-dibromo-8-hydroxyquinolineMEH-PPVUV regionNot SpecifiedNot Specified indexacademicdocs.org

Future Research Directions and Innovative Methodologies

Design and Synthesis of Advanced 4-Hydroxy-3-iodo-8-methoxyquinoline Derivatives

The synthesis of the core 4-hydroxyquinoline (B1666331) structure is well-established, often utilizing variations of the Conrad-Limpach or Gould-Jacobs reactions. For instance, the synthesis of 4-hydroxyquinolines can be achieved through the thermal cyclization of an appropriate aniline (B41778) derivative with a malonic acid ester derivative. mdpi.com Further derivatization of the this compound scaffold will be crucial for developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future synthetic strategies will likely focus on:

Diversification at the 3- and 8-positions: While the iodo and methoxy (B1213986) groups at the 3- and 8-positions, respectively, are key features, further modifications could yield significant improvements. The introduction of various aryl, alkyl, or heterocyclic moieties at these positions can be explored using modern cross-coupling reactions.

Modification of the 4-hydroxy group: Alkylation or acylation of the 4-hydroxy group can alter the compound's solubility, lipophilicity, and interaction with biological targets.

Stereoselective synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes will be essential to isolate and evaluate the activity of individual enantiomers.

A general synthetic approach for creating a library of derivatives could involve the initial synthesis of a 4-hydroxy-8-methoxyquinoline (B1267725) core, followed by iodination at the 3-position. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could then be employed to introduce a variety of substituents at the 3-position.

Exploration of Novel Therapeutic Targets and Pathways

The therapeutic potential of quinoline (B57606) derivatives is vast, with established activities including antimicrobial, anticancer, and anti-inflammatory effects. For this compound, the initial focus of future research will be to identify its specific molecular targets and the cellular pathways it modulates.

Key areas of exploration include:

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular mechanisms. For example, some 8-hydroxyquinoline (B1678124) derivatives have shown potent antitumor activity. nih.gov Future studies on this compound could investigate its potential to inhibit kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation. The presence of the iodine atom may also confer unique properties, such as enhanced binding to certain biological targets.

Antimicrobial Properties: Iodo-quinoline derivatives have demonstrated significant antimicrobial and antifungal activities. nih.gov Research could explore the efficacy of this compound against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.

Neuroprotective Effects: Certain 8-hydroxyquinoline derivatives, like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), have been investigated for their potential in treating neurodegenerative diseases due to their metal-chelating properties. researchgate.net The ability of this compound to modulate metal ion homeostasis in the brain could be a promising avenue for research into conditions like Alzheimer's and Parkinson's diseases.

Integration of High-Throughput Screening for Activity Profiling

To efficiently explore the therapeutic potential of a large library of this compound derivatives, high-throughput screening (HTS) will be indispensable. HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay. nih.gov

Future HTS campaigns for these derivatives could involve:

Target-based screening: This approach involves testing the compounds against a specific purified protein, such as a kinase or a protease, to identify direct inhibitors.

Phenotypic screening: In this method, compounds are tested on whole cells to identify those that produce a desired phenotypic change, such as inducing cancer cell death or inhibiting bacterial growth. This approach has the advantage of not requiring prior knowledge of the specific molecular target.

Quantitative HTS (qHTS): This advanced HTS method generates concentration-response curves for every compound in a library, providing more detailed information on potency and efficacy in the primary screen. nih.gov

The data generated from HTS campaigns will be crucial for establishing structure-activity relationships (SAR), which will guide the design of more potent and selective derivatives.

Development of Hybrid Molecules and Conjugates for Enhanced Efficacy

A promising strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity. This approach can lead to compounds with dual modes of action, improved selectivity, and reduced potential for drug resistance.

For this compound, future research could focus on developing hybrids with:

Other anticancer agents: Conjugating the quinoline scaffold with known anticancer drugs or moieties that target different pathways could result in synergistic effects. For example, hybrids of quinoline with chalcones have been shown to possess dual tubulin and EGFR kinase inhibition. nih.gov

Targeting moieties: Attaching molecules that specifically recognize and bind to receptors overexpressed on cancer cells can enhance the targeted delivery of the quinoline derivative.

Fluorescent tags: Incorporating a fluorescent dye into the structure can aid in visualizing the compound's uptake and distribution within cells, facilitating mechanistic studies.

The synthesis of these hybrid molecules would involve developing robust chemical linkers that connect the this compound core to the other molecular entity without compromising the activity of either part.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govmdpi.com These computational tools can significantly accelerate the design and optimization of novel this compound derivatives.

Future applications of AI and ML in this area include:

Predictive Modeling: ML algorithms can be trained on existing data for quinoline derivatives to build models that predict various properties, such as biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. ijirt.org These models can then be used to virtually screen large libraries of designed compounds and prioritize the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com These models can be trained on the structural features of known active quinolines to generate novel this compound derivatives with a high probability of being active.

Structure-Activity Relationship (SAR) Analysis: AI can help to identify the complex relationships between the chemical structure of a compound and its biological activity, providing valuable insights for lead optimization.

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-3-iodo-8-methoxyquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of 8-methoxyquinoline derivatives. For example, iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H₂SO₄ or acetic acid) is a common approach. Temperature control (40–80°C) and stoichiometric ratios (1:1.2 substrate:I₂) are critical to minimize di-iodination by-products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >85% purity . Key Parameters Table :
Halogenation AgentSolventTemperature (°C)Yield (%)
IClAcOH6072
NISDCM4068

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic protons in the quinoline ring (δ 7.2–8.9 ppm), a singlet for the methoxy group (δ 3.9–4.1 ppm), and a broad peak for the hydroxyl proton (δ 10–12 ppm).
  • ¹³C NMR : The iodine-bearing carbon (C3) appears deshielded (δ 90–100 ppm).
  • IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-I (500–600 cm⁻¹).
  • MS : Molecular ion peak at m/z 315 (M⁺) with isotopic patterns characteristic of iodine .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies between X-ray diffraction (XRD) and NMR data often arise from dynamic effects (e.g., tautomerism or solvent interactions). For example, XRD may show a planar quinoline ring, while NMR suggests rotational flexibility. To resolve this:

Perform variable-temperature NMR to detect tautomeric equilibria.

Use DFT calculations to model the electronic environment and compare with experimental data.

Validate with solid-state NMR to bridge XRD and solution-phase observations .

Q. What strategies optimize the regioselectivity of iodination in 8-methoxyquinoline derivatives?

  • Methodological Answer : Regioselectivity at the 3-position is influenced by:
  • Electrophilic directing groups : The 8-methoxy group activates the 3-position via electron donation.
  • Solvent polarity : Polar solvents (e.g., AcOH) stabilize transition states favoring 3-iodination.
  • Catalysts : Lewis acids like FeCl₃ enhance selectivity by coordinating to the quinoline nitrogen.
    Case Study : Using FeCl₃ (10 mol%) in AcOH increased 3-iodination selectivity from 70% to 92% .

Q. How do structural modifications (e.g., substituent position) affect the antimicrobial activity of this compound?

  • Methodological Answer :
  • Experimental Design :

Synthesize analogs with halogens (Cl, Br) at the 3-position.

Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via MIC assays.

Correlate logP values (lipophilicity) with activity.

  • Findings :
    Iodo-substituted derivatives show enhanced membrane penetration (logP = 2.5) and MIC values of 4–8 µg/mL, outperforming chloro analogs (MIC = 16–32 µg/mL) .

Methodological Challenges

Q. What analytical methods quantify this compound in biological matrices, and how are interferences mitigated?

  • Methodological Answer : Use HPLC-UV (λ = 254 nm) with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Challenges include co-elution with metabolites (e.g., deiodinated products). Mitigation strategies:
  • Sample pretreatment : Solid-phase extraction (SPE) to remove hydrophilic interferents.
  • Tandem MS : MRM transitions (m/z 315 → 181) enhance specificity .

Q. How does pH impact the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies (25°C, 48 hours) show:
  • pH 2–4 : Rapid degradation (t₁/₂ = 6 hours) via hydrolysis of the methoxy group.
  • pH 7–9 : Stable (t₁/₂ > 72 hours) due to deprotonation of the hydroxyl group.
    Recommendation : Store solutions in phosphate buffer (pH 8.0) at 4°C .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across different assay systems?

  • Methodological Answer : For example, if the compound shows IC₅₀ = 10 µM in a cell-based assay but no activity in enzyme inhibition assays:

Verify membrane permeability (e.g., PAMPA assay).

Test for prodrug activation (e.g., esterase-mediated hydrolysis).

Use SPR or ITC to confirm target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.